叔丁基8-羟基-2,3,4,5-四氢-1,4-苯并噁唑啉-4-羧酸酯

描述

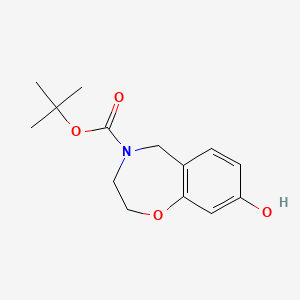

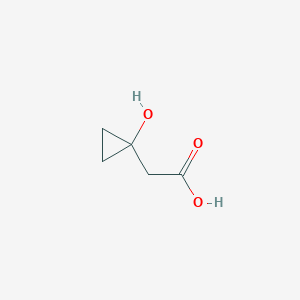

Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a chemical compound with the CAS Number: 1167416-21-8 . It has a molecular weight of 265.31 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves base promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . This gives the corresponding 2,2-dialkylated 1,3-dithiane which is then taken through to the dithiane derivative of the parent 2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one by desilylation, oxidation and cyclisation via a reductive amination .Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 8-hydroxy-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate . The Inchi Code is 1S/C14H19NO4/c1-14(2,3)19-13(17)15-6-7-18-12-8-11(16)5-4-10(12)9-15/h4-5,8,16H,6-7,9H2,1-3H3 .Chemical Reactions Analysis

The compound is involved in a series of reactions that lead to the formation of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives . These derivatives are synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 265.31 .科学研究应用

合成和药物化学

叔丁基 8-羟基-2,3,4,5-四氢-1,4-苯并恶杂环-4-羧酸酯,一种在查询的研究中未直接发现的化合物,与已合成用于各种药理学应用的分子具有结构相似性。例如,口服活性 CCR5 拮抗剂的实用合成,在治疗应用中显示出前景,表明相关化合物在药物化学中的实用性 (Ikemoto 等人,2005 年)。类似地,四氢-[1H]-2-苯并氮杂环-4-酮作为毒蕈碱 (M3) 受体的选择性拮抗剂的合成证明了此类结构在药物设计中的潜力 (Bradshaw 等人,2008 年)。

有机化学和方法论

在有机合成领域,叔丁基苯基偶氮羧酸酯已被用作亲核取代和自由基反应的多功能构建模块,展示了叔丁基保护化合物在复杂有机转化中的适应性 (Jasch 等人,2012 年)。用于合成诸如叔丁基 (5S,6R,2E, 7E)-5-[(叔丁基二甲基甲硅烷基)氧基]-6-甲基-8-苯基-2, 7-辛二烯酸酯等化合物的创新合成途径的开发,这是隐藻毒素的基本组成部分,说明了叔丁基保护中间体在复杂天然产物的全合成中的重要性 (Eggen 等人,2000 年)。

肽合成

叔丁基保护的氨基酸及其衍生物在肽合成中发挥着至关重要的作用,正如通过恶唑酮与烯醇醚的烯型反应合成叔烷基氨基羟基羧酸酯所证明的那样。此方法能够生产许多生物活性天然产物中普遍存在的底物 (Mosey 等人,2008 年)。

安全和危害

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

属性

IUPAC Name |

tert-butyl 8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-6-7-18-12-8-11(16)5-4-10(12)9-15/h4-5,8,16H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYYOUNCWNYTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride](/img/structure/B2673569.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2673574.png)

![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2673577.png)

![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2673580.png)

![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)